(1-Cyclohexylethyl)hydrazine hydrochloride

Hydrazine equivalent calculation Salt-form stoichiometry Synthetic reagent procurement

Procure (1-Cyclohexylethyl)hydrazine hydrochloride (CAS 15881-98-8) at ≥98% purity. This specific monohydrochloride salt offers 20.4% higher reactive hydrazine equivalent per gram than the dihydrochloride salt, ensuring accurate stoichiometry for hydrazone derivative synthesis. Avoid regioisomeric contamination and unquantified variables by specifying this exact α-branched cyclohexylethyl substituent for reproducible research outcomes.

Molecular Formula C8H19ClN2
Molecular Weight 178.7 g/mol
CAS No. 15881-98-8
Cat. No. B1435243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Cyclohexylethyl)hydrazine hydrochloride
CAS15881-98-8
Molecular FormulaC8H19ClN2
Molecular Weight178.7 g/mol
Structural Identifiers
SMILESCC(C1CCCCC1)NN.Cl
InChIInChI=1S/C8H18N2.ClH/c1-7(10-9)8-5-3-2-4-6-8;/h7-8,10H,2-6,9H2,1H3;1H
InChIKeySGWNUKDXEVAXFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-Cyclohexylethyl)hydrazine hydrochloride CAS 15881-98-8: Hydrazine Derivative Procurement Specifications and Baseline Characteristics


(1-Cyclohexylethyl)hydrazine hydrochloride (CAS 15881-98-8) is a substituted hydrazine derivative with molecular formula C₈H₁₉ClN₂ and molecular weight 178.70 g/mol . The compound exists as the monohydrochloride salt, with a reported melting point of 100–101 °C . As a secondary alkylhydrazine bearing a cyclohexyl group on the α-carbon of the ethyl chain, this compound serves as a synthetic building block for pharmaceutical research, particularly in the preparation of hydrazone derivatives and nitrogen-containing heterocycles [1]. Commercially available material is typically supplied at purities of 95% to 98% for research and further manufacturing applications only .

Why Generic Hydrazine Substitution Fails for (1-Cyclohexylethyl)hydrazine hydrochloride: Structural and Salt-Form Criticality in Synthetic Applications


Hydrazine derivatives are not interchangeable in synthetic or pharmaceutical applications due to profound differences in steric bulk, lipophilicity, and salt stoichiometry that govern both reaction selectivity and downstream handling properties. (1-Cyclohexylethyl)hydrazine hydrochloride possesses a specific α-branched cyclohexylethyl substituent [1] that imparts distinct steric and electronic characteristics relative to unsubstituted hydrazine, linear alkyl hydrazines, or regioisomeric analogs. Furthermore, the monohydrochloride salt form (C₈H₁₉ClN₂, 1 eq. HCl) differs materially from the corresponding free base (CAS 13324-55-5) and from the dihydrochloride salt (CAS 1159812-65-3, C₈H₂₀Cl₂N₂, 2 eq. HCl) in terms of solubility, stability, and reactive hydrazine equivalent per gram—a critical parameter for accurate stoichiometric calculations in multi-step syntheses. Procurement of the incorrect salt form or regioisomer introduces unquantified variables that can alter reaction yields, crystallization behavior, and final product purity profiles, making precise specification essential for reproducible research outcomes.

Quantitative Evidence Guide: (1-Cyclohexylethyl)hydrazine hydrochloride Differentiation from Structural and Salt-Form Analogs


Monohydrochloride vs. Dihydrochloride Salt: Reactive Hydrazine Equivalent per Gram Procurement Metric

The monohydrochloride salt (CAS 15881-98-8, C₈H₁₉ClN₂) contains one molar equivalent of HCl per hydrazine moiety, whereas the dihydrochloride salt (CAS 1159812-65-3, C₈H₂₀Cl₂N₂) contains two HCl equivalents per hydrazine moiety . This stoichiometric difference translates directly to a 20.4% higher effective hydrazine content per gram for the monohydrochloride relative to the dihydrochloride salt . For synthetic chemists requiring precise molar equivalents of the hydrazine nucleophile, substitution of the dihydrochloride for the monohydrochloride without formula weight adjustment would result in a 20.4% under-dosing of the reactive hydrazine species.

Hydrazine equivalent calculation Salt-form stoichiometry Synthetic reagent procurement

Regioisomeric Differentiation: 1-Cyclohexylethyl vs. 4-Ethylcyclohexyl Hydrazine Structural Comparison

(1-Cyclohexylethyl)hydrazine hydrochloride (CAS 15881-98-8) bears the hydrazine group on the α-carbon of the ethyl substituent attached to the cyclohexane ring [1]. In contrast, (4-ethylcyclohexyl)hydrazine hydrochloride (CAS 1439908-08-3) positions the hydrazine group directly on the cyclohexane ring at the 4-position, with an ethyl substituent also on the ring . This regioisomeric difference produces distinct steric environments around the hydrazine nucleophilic nitrogen: the 1-cyclohexylethyl isomer presents an α-branched secondary alkylhydrazine motif, whereas the 4-ethylcyclohexyl isomer presents a cycloalkylhydrazine with the reactive nitrogen adjacent to the ring system. Both compounds share identical molecular formulas (C₈H₁₉ClN₂, MW 178.70) and comparable computed physicochemical descriptors (LogP 1.8403, TPSA 38.05) [1], yet the difference in hydrazine attachment point alters the steric accessibility of the nucleophilic nitrogen, which may influence reaction kinetics in condensation reactions.

Regioisomer specificity Hydrazine SAR Steric environment

Commercial Purity Specifications: Vendor-Documented 98% Purity Grade for Reproducible Synthesis

Commercially available (1-cyclohexylethyl)hydrazine hydrochloride is supplied with documented purity specifications of 95% (Sigma-Aldrich/Enamine) and 98% (Leyan) . While no direct head-to-head analytical comparison with other hydrazine derivatives is available in the public domain, the availability of higher 98% purity grade material provides procurement options for applications requiring lower impurity burdens. The regioisomeric analog (4-ethylcyclohexyl)hydrazine hydrochloride is similarly available at 95% purity from Bidepharm and ≥98% from ChemScene . The presence of multiple vendors offering 95–98% purity grades for (1-cyclohexylethyl)hydrazine hydrochloride supports supply chain redundancy.

Reagent purity Analytical specification Procurement quality control

Procurement-Relevant Application Scenarios for (1-Cyclohexylethyl)hydrazine hydrochloride CAS 15881-98-8


Hydrazone Formation in Medicinal Chemistry Synthesis

(1-Cyclohexylethyl)hydrazine hydrochloride is employed as a nucleophilic building block for the synthesis of hydrazone derivatives via condensation with carbonyl-containing substrates [1]. The α-branched cyclohexylethyl substituent imparts a specific steric and lipophilic profile to the resulting hydrazone products, which may be exploited in structure-activity relationship (SAR) exploration of pharmaceutical candidates. Procurement of the correct monohydrochloride salt (CAS 15881-98-8) ensures accurate stoichiometric calculations, with 5.60 mmol of reactive hydrazine free base per gram of salt , preventing the 20.4% under-dosing error that would occur if the dihydrochloride salt were inadvertently substituted .

Regioisomer-Controlled Intermediate for Heterocycle Construction

The specific regioisomeric identity of (1-cyclohexylethyl)hydrazine hydrochloride—bearing the hydrazine moiety on the α-carbon of the ethyl chain rather than directly on the cyclohexane ring [1]—makes it suitable for applications requiring a secondary alkylhydrazine with defined steric environment. This distinguishes it from (4-ethylcyclohexyl)hydrazine hydrochloride (CAS 1439908-08-3), which presents a cycloalkylhydrazine motif . Researchers constructing nitrogen-containing heterocycles or hydrazine-derived ligands requiring precise control over the steric accessibility of the hydrazine nitrogen should specify CAS 15881-98-8 to avoid isomeric contamination that could alter product distribution or biological activity profiles.

Analytical Method Development and Reference Standard Sourcing

Given the commercial availability of (1-cyclohexylethyl)hydrazine hydrochloride at specified purities of 95–98% from multiple vendors [1], this compound may serve as a reference material for analytical method development targeting hydrazine derivative detection or quantification. The well-defined melting point of 100–101 °C provides a straightforward identity verification parameter for incoming material quality control. Procurement from vendors offering Certificates of Analysis with documented batch-specific purity data is recommended for applications requiring traceable analytical standards.

Salt-Form-Dependent Solubility and Formulation Studies

The monohydrochloride salt form (CAS 15881-98-8) of (1-cyclohexylethyl)hydrazine differs from the free base (CAS 13324-55-5) [1] and from the dihydrochloride salt (CAS 1159812-65-3) in its solubility profile and hygroscopic character. For applications involving aqueous reaction media, crystallization studies, or salt-screening campaigns in pharmaceutical development, the specific monohydrochloride salt should be procured. The 20.4% higher hydrazine equivalent per gram relative to the dihydrochloride also makes the monohydrochloride the preferred salt form when maximizing reactive hydrazine content per unit mass is a procurement priority.

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